molecular formula C16H12Cl3N3O3 B2856986 [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate CAS No. 874641-28-8

[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B2856986
CAS RN: 874641-28-8
M. Wt: 400.64
InChI Key: PSLFTWKOCVSPDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a mention of the synthesis of imidazole containing compounds in a paper , but it does not specifically discuss the synthesis of “[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate”.


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving this compound are not discussed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the available sources .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids. These derivatives have shown promise in the treatment of cancer cells, microbes, and various disorders .

Antiviral Applications

Indole derivatives, which can be synthesized from the compound, have been reported to possess antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, indicating the potential use of our compound in developing new antiviral agents .

Anticancer Activity

The structural complexity of indole derivatives makes them suitable candidates for anticancer research. The compound can be a precursor in creating indole-based frameworks that may inhibit the proliferation of cancer cells, such as cervical carcinoma and leukemia cell lines .

Anti-inflammatory and Analgesic Properties

Research has indicated that indole derivatives can be synthesized to evaluate their anti-inflammatory and analgesic effects. This suggests that the compound could be used to develop new medications aimed at reducing inflammation and pain .

Ulcerogenic Activity Assessment

The compound can also be used to synthesize derivatives for assessing ulcerogenic activity. This is crucial in drug development to ensure that new compounds do not induce ulcers as a side effect .

Lipid Peroxidation Activities

In the context of oxidative stress-related diseases, the compound may be used to create derivatives that are evaluated for their lipid peroxidation activities. This is important for understanding the compound’s potential role in preventing or treating diseases caused by oxidative damage .

Green Synthetic Organic Chemistry

The compound’s derivatives can contribute to green chemistry initiatives, focusing on reducing the environmental impact of chemical synthesis. This aligns with the growing need for sustainable practices in scientific research .

Heterocyclic Chemistry Research

Lastly, the compound serves as a key player in heterocyclic chemistry, where its derivatives can be used to explore new reactions and syntheses. This has broad implications for the development of new materials and drugs .

Future Directions

The future directions for the research and development of this compound are not discussed in the available sources .

properties

IUPAC Name

[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N3O3/c17-9-1-3-11-12(7-9)22(5-6-23)14(20-11)8-25-16(24)15-10(18)2-4-13(19)21-15/h1-4,7,23H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLFTWKOCVSPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=N2)COC(=O)C3=C(C=CC(=N3)Cl)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate

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